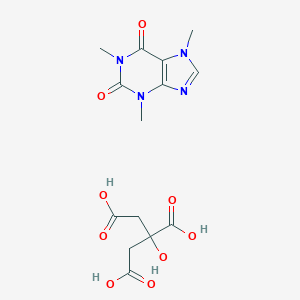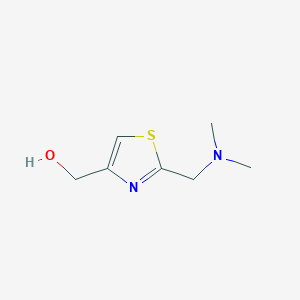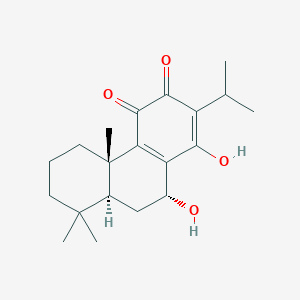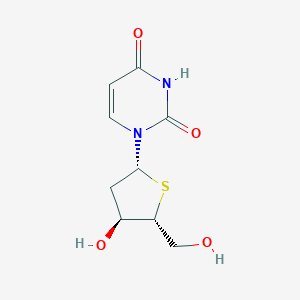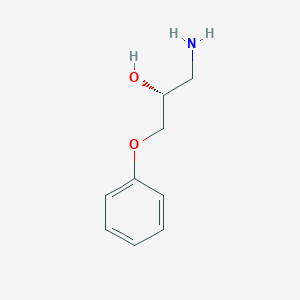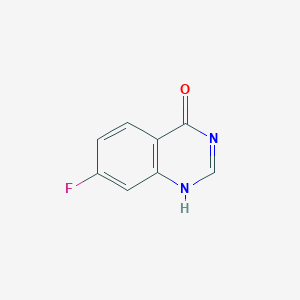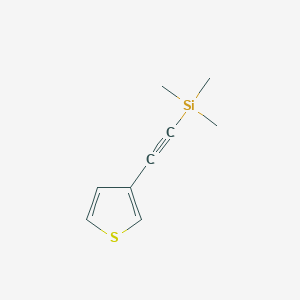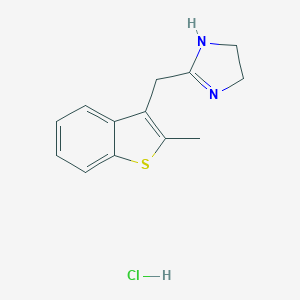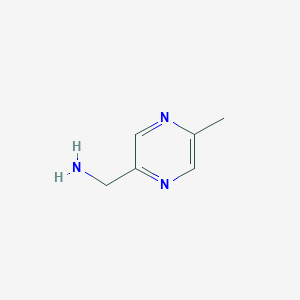
2-(Aminomethyl)-5-methylpyrazine
説明
2-(Aminomethyl)-5-methylpyrazine is a derivative of the pyrazine family, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at opposite positions in the ring. The specific compound of interest, while not directly studied in the provided papers, is closely related to compounds such as 2-amino-3-methyl-5-nitropyridine and 2-amino-5-methylpyridine, which have been the subject of quantum chemical studies and spectroscopic investigations . These studies provide insights into the molecular structure, vibrational modes, and electronic properties that could be relevant to understanding 2-(Aminomethyl)-5-methylpyrazine.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-3-phenylpyrazine, involves the introduction of functional groups to the pyrazine ring, which can be achieved through various organic synthesis methods . While the exact synthesis of 2-(Aminomethyl)-5-methylpyrazine is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions or reductive amination techniques.
Molecular Structure Analysis
Quantum chemical calculations, such as those performed on 2-amino-3-methyl-5-nitropyridine using density functional theory (DFT), can provide detailed information on the energy and molecular structure of pyrazine derivatives . These calculations can predict the optimized geometry of the molecule, vibrational frequencies, and the potential energy distribution (PED) of the fundamental modes, which are essential for understanding the molecular structure of 2-(Aminomethyl)-5-methylpyrazine.
Chemical Reactions Analysis
The chemical reactivity and potential reactions of pyrazine derivatives can be inferred from studies on similar compounds. For instance, the photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine demonstrates the dynamic behavior of such molecules under UV irradiation, which could be relevant to the reactivity of 2-(Aminomethyl)-5-methylpyrazine . Additionally, the use of 2-amino-3-phenylpyrazine as a fluorescence labeling reagent for saccharides indicates the potential for derivatization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be characterized through spectroscopic methods, as demonstrated by the FTIR and FT-Raman spectra of 2-amino-3-methyl-5-nitropyridine . These techniques, along with UV-Visible spectroscopy and time-dependent DFT (TD-DFT) studies, can provide insights into the electronic properties, such as HOMO and LUMO energies, and the electron density distribution of the compound. The molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis are also valuable tools for identifying chemical reactive sites .
科学的研究の応用
Synthesis and Pharmaceutical Intermediates
2-(Aminomethyl)-5-methylpyrazine and its derivatives, such as 5-methylpyrazine-2-carboxylic acid, are crucial in pharmaceutical synthesis. These compounds serve as important intermediates in the preparation of various pharmaceutical products. The methods for synthesizing these intermediates include chemical, electrochemical, and microbial approaches, with chemical synthesis being the most widely used method (Bai Jin-quan, 2013).
Corrosion Inhibition
Pyrazine derivatives, including 2-(aminomethyl)-5-methylpyrazine, have been studied for their corrosion inhibition properties. These compounds demonstrate significant potential in protecting steel from corrosion, particularly in acidic environments. This application is particularly important in industrial settings, where corrosion can be a major issue (Obot & Gasem, 2014).
Green Synthesis Methods
Environmentally friendly synthesis methods for pyrazine derivatives have been developed. For example, 2-hydroxymethyl-5-methylpyrazine has been synthesized from biomass-derived compounds through green chemistry approaches. These methods aim to reduce environmental impact while maintaining high product yield and efficiency (Song et al., 2017).
DNA Interaction Studies
Studies have explored the interaction between zinc complexes of certain pyrazine derivatives and DNA. Understanding these interactions is crucial for developing new pharmaceuticals and understanding the molecular mechanisms of existing drugs (Fangying Wu et al., 2009).
Antibacterial Activities
Derivatives of 5-methylpyrazine, closely related to 2-(aminomethyl)-5-methylpyrazine, have been synthesized and tested for antibacterial activities. These compounds show promising results against various bacterial strains, indicating their potential use in developing new antibacterial agents (P. Makhija, 2009).
Molecular Dynamics and Density Functional Theory
Molecular dynamics and density functional theory studies on pyrazine derivatives provide insights into their molecular properties. These studies are crucial for understanding the behavior of these compounds in various chemical and physical contexts, which is essential for their application in different scientific domains (Sourav Kr et al., 2014).
Antimicrobial and Antitumor Activities
Pyrazine derivatives are being explored for their antimicrobial and antitumor activities. The synthesis of new compounds with these activities could lead to significant advancements in medical treatments (H. Behbehani et al., 2011).
作用機序
Target of Action
The primary targets of 2-(Aminomethyl)-5-methylpyrazine are bacterial membranes . This compound belongs to the class of cationic polymers, which are considered the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for emergence of resistance and a rapid bactericidal effect .
Mode of Action
2-(Aminomethyl)-5-methylpyrazine interacts with its targets, the bacterial membranes, leading to changes in their structure and function . The compound’s mode of action is thought to involve the disruption of bacterial membrane integrity, leading to cell death .
Biochemical Pathways
It is known that the compound’s action disrupts the normal functioning of bacterial cells, leading to their death . The downstream effects of this action include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are rapidly distributed throughout the body . The impact of these properties on the compound’s efficacy and safety profile is subject to ongoing research.
Result of Action
The primary result of the action of 2-(Aminomethyl)-5-methylpyrazine is the death of bacterial cells . By disrupting the integrity of bacterial membranes, the compound causes cell lysis and death, effectively inhibiting bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-5-methylpyrazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s action .
特性
IUPAC Name |
(5-methylpyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCUCGKHDEUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373396 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-methylpyrazine | |
CAS RN |
132664-85-8 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



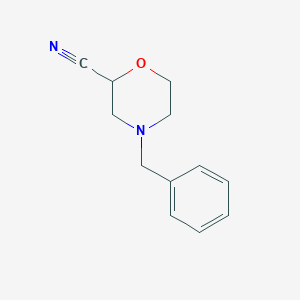
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
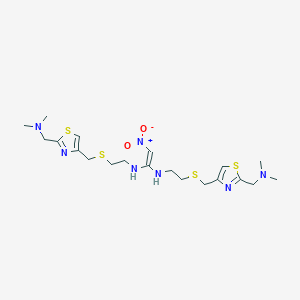
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
